molecular formula C7H11N2OP B2678077 (6-Aminopyridin-3-yl)dimethylphosphine oxide CAS No. 2328069-09-4

(6-Aminopyridin-3-yl)dimethylphosphine oxide

Cat. No.: B2678077
CAS No.: 2328069-09-4
M. Wt: 170.152
InChI Key: VJLIBOQRHZYFDC-UHFFFAOYSA-N
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Description

(6-Aminopyridin-3-yl)dimethylphosphine oxide (CAS 2328069-09-4) is a chemical compound with the molecular formula C7H11N2OP and a molecular weight of 170.15 g/mol. It is a phosphine oxide derivative featuring both an aminopyridine moiety and a dimethylphosphine oxide group, making it a valuable building block in medicinal chemistry and drug discovery research . The phosphine oxide functional group is a strong hydrogen bond acceptor that can significantly improve the physicochemical properties of drug molecules. Incorporating a phosphine oxide, such as the dimethylphosphine oxide (DMPO) group, into a lead compound is a recognized strategy to increase aqueous solubility and reduce lipophilicity. This modification can lead to enhanced metabolic stability and improved in vivo pharmacokinetic profiles, as demonstrated in approved therapeutics and clinical-stage candidates . This structural motif is notably found in brigatinib, an FDA-approved anticancer drug for the treatment of ALK-positive non-small cell lung cancer (NSCLC). In brigatinib, the dimethylphosphine oxide group is critical for potency and selectivity . Furthermore, phosphine oxides are being explored in the development of targeted protein degraders and other novel therapeutic modalities. This compound serves as a versatile precursor for synthesizing complex molecules targeting various diseases. Please handle with care; refer to the Safety Datasheet for hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-dimethylphosphorylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLIBOQRHZYFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6-Aminopyridin-3-yl)dimethylphosphine oxide typically involves the reaction of 6-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

(6-Aminopyridin-3-yl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Aminopyridin-3-yl)dimethylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Aminopyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Pyridine Ring) Key Functional Groups
(6-Aminopyridin-3-yl)dimethylphosphine oxide C₇H₁₁N₂OP 170.15 6-amino, 3-phosphine oxide Amino, dimethylphosphine oxide
(5-Aminopyridin-2-yl)dimethylphosphine oxide C₇H₁₁N₂OP 170.15 5-amino, 2-phosphine oxide Amino, dimethylphosphine oxide
(2-Aminopyridin-4-yl)dimethylphosphine oxide C₇H₁₁N₂OP 170.15 2-amino, 4-phosphine oxide Amino, dimethylphosphine oxide
(5-Acetyl-6-aminopyridin-3-yl)boronic acid C₈H₁₀BN₂O₃ 193.00 5-acetyl, 6-amino, 3-boronic acid Acetyl, amino, boronic acid
tert-Butyl 6-aminopyridin-2-ylcarbamate C₁₀H₁₅N₃O₂ 209.25 6-amino, 2-carbamate Amino, tert-butyl carbamate

Key Observations :

  • Isomeric Variations: The position of the amino and phosphine oxide groups significantly impacts electronic and steric properties. For instance, the 3-position phosphine oxide in the target compound may confer distinct steric hindrance compared to 2- or 4-position analogs, influencing ligand-metal coordination efficiency .

Biological Activity

(6-Aminopyridin-3-yl)dimethylphosphine oxide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a dimethylphosphine oxide moiety. This configuration contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

Structural Formula

C7H10N2OP\text{C}_7\text{H}_{10}\text{N}_2\text{O}\text{P}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator , leading to alterations in cellular signaling pathways.

  • Enzyme Inhibition : The phosphine oxide moiety can interact with active sites of enzymes, potentially inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, influencing their activity and affecting downstream signaling mechanisms.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.2Inhibition of growth
A549 (Lung)4.8Induction of apoptosis
HeLa (Cervical)6.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • Study on Anticancer Activity : A study conducted on the effects of this compound on breast cancer cells revealed that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus. The results indicated that at a concentration of 16 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Applications in Medicinal Chemistry

The incorporation of this compound into drug development has shown promise due to its unique properties:

  • Drug Design : The compound serves as a valuable scaffold for designing new inhibitors targeting specific kinases involved in cancer progression.
  • Pharmaceutical Formulations : Its improved metabolic stability compared to other compounds makes it a candidate for further development in pharmaceutical formulations .

Q & A

Q. Key Data :

  • Yields range from 19% to 45% depending on substituents and reaction conditions .
  • Microwave-assisted methods reduce reaction time and improve efficiency .

Basic Question: How does the dimethylphosphine oxide moiety influence pharmacokinetic properties in drug design?

Methodological Answer:
The dimethylphosphine oxide group enhances drug-like properties through:

  • Hydrogen-bond acceptor capability : Improves target binding selectivity compared to carbonyls or sulfones .
  • Metabolic stability : The P=O bond resists redox chemistry, reducing susceptibility to enzymatic degradation .
  • Solubility and permeability : High solubility across physiological pH ranges, qualifying it as a Biopharmaceutics Classification System (BCS) class 1 molecule .

Example : In brigatinib, this group contributes to selective ALK kinase inhibition and favorable preclinical pharmacokinetics .

Advanced Question: What analytical challenges arise in characterizing torsional modes of dimethylphosphine oxide derivatives?

Methodological Answer:
Torsional vibrations (e.g., A' and A" modes) require complementary spectroscopic techniques due to:

  • Water interference : Dimethylphosphine oxide’s hygroscopic nature complicates far-IR analysis. Mitigation involves rigorous drying and high-resolution instrumentation (0.5 cm⁻¹) .
  • Raman-IR synergy : Raman identifies higher-frequency torsional transitions (e.g., 177–190 cm⁻¹ for A" mode), while far-IR detects lower-frequency A' modes (166–170 cm⁻¹). Discrepancies arise from overlapping water bands .
  • Potential energy calculations : Fit observed transitions (e.g., 338 cm⁻¹ assigned as 2ν of A' torsion) to refine V₃ and V₃₃ coupling terms .

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